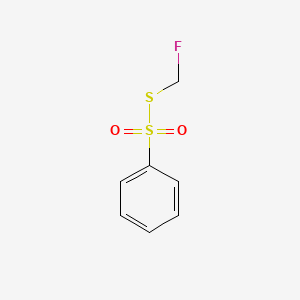
4-Bromo-1-(2-bromoethyl)-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(2-bromoethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H7Br2F. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a bromoethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene typically involves the bromination of 1-(2-bromoethyl)-2-fluorobenzene. This can be achieved through the following steps:
Starting Material: 1-(2-bromoethyl)-2-fluorobenzene.
Bromination: The starting material is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the para position relative to the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-Bromo-1-(2-bromoethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong bases.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a nucleophilic substitution reaction, the bromine atoms can be replaced with hydroxyl groups to form 4-hydroxy-1-(2-hydroxyethyl)-2-fluorobenzene.
科学研究应用
4-Bromo-1-(2-bromoethyl)-2-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The bromoethyl group can undergo further chemical modifications, making the compound a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
1-Bromo-4-(2-bromoethyl)benzene: Similar structure but lacks the fluorine atom.
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene: Similar structure but with a chlorine atom instead of a second bromine atom.
4-Fluoro-1-(2-bromoethyl)benzene: Similar structure but with only one bromine atom.
Uniqueness
4-Bromo-1-(2-bromoethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. The combination of these substituents can influence the compound’s reactivity, making it a valuable intermediate in various chemical syntheses.
属性
分子式 |
C8H7Br2F |
|---|---|
分子量 |
281.95 g/mol |
IUPAC 名称 |
4-bromo-1-(2-bromoethyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 |
InChI 键 |
XLTQGHZKORGTAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)F)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



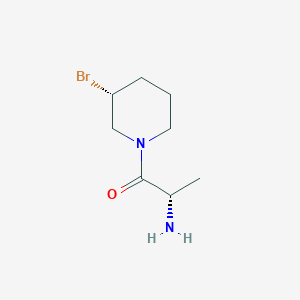

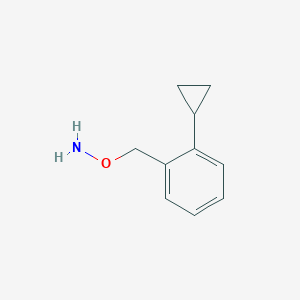
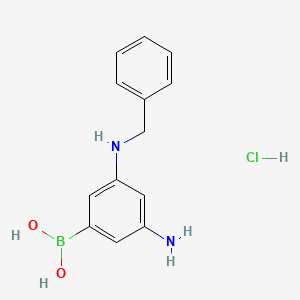
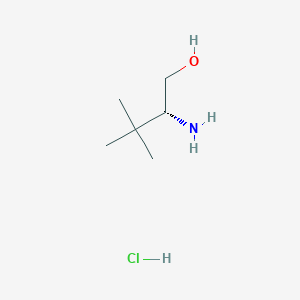

![(2S)-1-{2-[(1-Amino-2-methylpropan-2-YL)amino]acetyl}pyrrolidine-2-carbonitrile hydrochloride](/img/structure/B11753837.png)
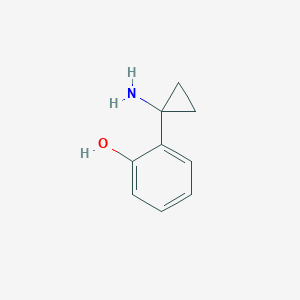
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11753840.png)
![Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B11753850.png)
![(3Z)-3-[2-Oxo-2-(thiophen-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B11753862.png)
![(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B11753864.png)
